molecular formula C6H3BrClIO B13355293 5-Bromo-3-chloro-2-iodophenol

5-Bromo-3-chloro-2-iodophenol

Cat. No.: B13355293
M. Wt: 333.35 g/mol
InChI Key: REJZDVXXBZBJGD-UHFFFAOYSA-N
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Description

Overview of Halogenated Aromatic Compounds in Synthetic Chemistry

Halogenated aromatic compounds are pivotal in synthetic chemistry, serving as versatile building blocks and intermediates for the construction of more complex molecules. scientificupdate.com Their utility stems from the reactivity of the carbon-halogen bond, which can participate in a wide array of chemical transformations. Cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, are prime examples where halogenated arenes are used to form new carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.gov

The presence of halogens on an aromatic ring also influences the molecule's electronic properties, which can direct the regioselectivity of subsequent reactions. nih.gov For instance, the electron-withdrawing nature of halogens can activate the aromatic ring for nucleophilic aromatic substitution or direct further electrophilic substitution to specific positions. This control over reactivity is crucial for the efficient and selective synthesis of target molecules.

Unique Structural and Electronic Features of 5-Bromo-3-chloro-2-iodophenol

The specific arrangement of three different halogen atoms—bromine, chlorine, and iodine—on the phenol (B47542) ring of this compound, along with the hydroxyl group, imparts a unique combination of steric and electronic properties. The differing electronegativities and sizes of the halogen atoms create a distinct electronic landscape across the aromatic ring, influencing its reactivity and potential for selective functionalization.

The iodine atom, being the largest and most polarizable of the three halogens, is typically the most reactive site for oxidative addition in transition metal-catalyzed cross-coupling reactions. This differential reactivity allows for the sequential and site-selective modification of the molecule, a highly sought-after feature in complex molecule synthesis.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₃BrClIO
Molecular Weight 333.35 g/mol
IUPAC Name This compound
SMILES C1=C(C=C(C(=C1O)I)Br)Cl
InChIKey WQGQYMMNSFPKTQ-UHFFFAOYSA-N

Data sourced from PubChem. nih.gov

Historical Context of Research on Polyhalogenated Phenolic Structures

The study of phenolic compounds has a long history, dating back to the 19th century with the extraction of phenol from coal tar. nih.gov The investigation into polyhalogenated phenols began as an extension of this work, driven by the desire to understand the effects of halogenation on the properties and reactivity of the phenol ring. google.com Early research focused on direct halogenation methods, though these often lacked regioselectivity. google.com

The development of more sophisticated synthetic methodologies, including diazotization of polyhalogenated anilines and transition metal-catalyzed cross-coupling reactions, has enabled the targeted synthesis of specific polyhalogenated phenol isomers. nih.govgoogle.com This has been crucial for studying structure-activity relationships and for the development of these compounds as intermediates in various industrial applications. google.com In recent decades, research has also been spurred by the discovery of naturally occurring polyhalogenated phenols in marine organisms, which exhibit interesting biological activities. researchgate.netencyclopedia.pub The unique substitution patterns found in these natural products have inspired chemists to synthesize novel analogues, such as this compound, to explore their potential in areas like medicinal chemistry and materials science. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3BrClIO

Molecular Weight

333.35 g/mol

IUPAC Name

5-bromo-3-chloro-2-iodophenol

InChI

InChI=1S/C6H3BrClIO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H

InChI Key

REJZDVXXBZBJGD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)I)Cl)Br

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 5 Bromo 3 Chloro 2 Iodophenol

Strategies for Regioselective Halogenation of Phenol (B47542) Derivatives

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (SEAr) is a fundamental method for introducing halogen atoms onto a benzene (B151609) ring. wikipedia.org For a substrate like 3-bromo-5-chlorophenol, the hydroxyl group strongly directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. The existing halogen substituents also exert their own directing effects.

The introduction of iodine, the least reactive halogen, typically requires an electrophilic iodine source, often generated in situ. Iodination of 3,5-dihalophenols can be complex. For instance, the iodination of 3,5-dichlorophenol has been studied using various reagents. One study demonstrated that using silver salts like Ag₂SO₄ with I₂ can lead to ortho-iodination, providing a potential route to 2-iodo-3,5-dihalophenol structures. nih.gov The challenge lies in achieving selective mono-iodination at the C2 position without substitution at the C6 or C4 positions. The choice of iodinating agent and reaction conditions is critical to control this selectivity.

Table 1: Electrophilic Iodination of 3,5-Dichlorophenol nih.gov

Reagent System Solvent Temperature Major Product(s)
BTMACl₂I / ZnCl₂ Dichloromethane Room Temp. Mixture of 2-iodo and 4-iodo isomers
CAN / I₂ Acetonitrile Not specified Low conversion, no regioselectivity

Data compiled from a study on the regioselective iodination of chlorinated aromatic compounds. nih.gov

Directed Ortho-Metalation (DoM) and Related Techniques

Directed ortho-metalation (DoM) offers a powerful and highly regioselective strategy for functionalizing the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The acidic proton of a phenol group is incompatible with the strong organolithium bases used in DoM. Therefore, the hydroxyl group must first be converted into a suitable DMG, such as an O-carbamate, methoxymethyl (MOM) ether, or other protecting groups that can chelate the lithium reagent. organic-chemistry.orgbaranlab.org

This strategy can be envisioned for the synthesis of 5-Bromo-3-chloro-2-iodophenol starting from 3-bromo-5-chlorophenol. The phenol would first be protected, for example, as an N,N-diethyl O-carbamate. Treatment with a strong base like s-butyllithium, often in the presence of a chelating agent like TMEDA, would lead to deprotonation exclusively at the C2 position, which is ortho to the powerful carbamate DMG. wikipedia.orguwindsor.ca Quenching the resulting aryllithium intermediate with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, would install the iodine atom at the desired C2 position. Subsequent hydrolysis of the carbamate group would then reveal the target this compound. This method provides excellent control over the regiochemistry of iodination, which is often difficult to achieve via electrophilic substitution. organic-chemistry.org

Sequential Halogenation Protocols for Differential Halogen Introduction

A synthetic plan for a tri-halogenated phenol like this compound must consider the order of halogen introduction. Starting from a simpler precursor, such as 3-chlorophenol, allows for a stepwise approach. wikipedia.orgresearchgate.net

Bromination of 3-Chlorophenol : The first step could be the bromination of 3-chlorophenol. The hydroxyl group will direct the incoming bromine electrophile to the positions ortho and para to it (C2, C4, C6). The existing chlorine at C3 will sterically hinder the C2 and C4 positions to some extent and electronically direct to C4 and C6. The major product of mono-bromination is often 5-bromo-3-chlorophenol, where bromine adds para to the chloro group and ortho to the hydroxyl group.

Iodination of 3-Bromo-5-chlorophenol : The resulting 3-bromo-5-chlorophenol can then be iodinated. As discussed, this can be achieved either through electrophilic substitution, where controlling the regioselectivity for the C2 position is challenging, or more reliably through a Directed ortho-Metalation strategy to ensure exclusive C2 iodination.

This sequential protocol highlights the necessity of combining different halogenation techniques to navigate the complex interplay of directing effects and achieve the desired substitution pattern.

Advanced Synthetic Transformations Involving Diazotization

An alternative synthetic paradigm involves introducing one of the functional groups, either a halogen or the phenol's hydroxyl group, via the diazotization of a corresponding aromatic amine (aniline derivative). This approach hinges on the availability of a suitably substituted aminophenol or dihaloaniline precursor.

Sandmeyer-type Reactions for Halogen Incorporation

The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a halogen via its diazonium salt. nih.gov To synthesize this compound, one could start with the precursor 2-amino-5-bromo-3-chlorophenol.

The synthesis of this precursor could potentially start from 2-amino-5-bromophenol, which can be prepared by reducing 5-bromo-2-nitrophenol. chemicalbook.com Subsequent chlorination of 2-amino-5-bromophenol would be required to yield 2-amino-5-bromo-3-chlorophenol.

Once the 2-amino-5-bromo-3-chlorophenol is obtained, it can be converted to its diazonium salt by treatment with nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures. The subsequent introduction of iodine is typically achieved by treating the diazonium salt solution with an aqueous solution of potassium iodide (KI). This iodination step, while often referred to as a Sandmeyer-type reaction, does not usually require a copper(I) catalyst, unlike chlorination or bromination. nih.govreddit.com

Table 2: Representative Conditions for Diazotization-Iodination nih.gov

Starting Amine Diazotization Reagents Iodination Reagent Yield
3,5-Dimethoxyaniline NaNO₂, H₂SO₄ KI 75%

Data compiled from a review on the Sandmeyer reaction and a discussion on diazotization methods. nih.govreddit.com

Diazotization-Mediated Phenol Formation

This strategy involves forming the phenol group itself from an amino group at a late stage in the synthesis. The synthesis would proceed by assembling the three halogen atoms on an aniline ring first, to create 2-iodo-3-chloro-5-bromoaniline.

This precursor could then be diazotized using sodium nitrite in an acidic medium. The resulting diazonium salt is subsequently hydrolyzed by heating the aqueous acidic solution. msu.edu This process, sometimes referred to by the German term Verkochung, decomposes the diazonium salt, releasing nitrogen gas and generating the corresponding phenol. google.com This route offers an alternative for constructing the phenol ring when aniline-based precursors are more accessible than phenol-based ones.

Metal-Catalyzed Cross-Coupling Reactions in the Synthesis of this compound Scaffolds

Metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org For a complex molecule like this compound, these reactions are crucial for either introducing the halogen substituents onto a pre-existing phenolic ring or for functionalizing the scaffold after its initial synthesis. The choice of catalyst, ligands, and reaction conditions is paramount to achieving high yields and selectivity. mit.edu

Suzuki-Miyaura Coupling Applications for Aryl-Halogenated Phenols

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. libretexts.orgyoutube.com This reaction is widely used due to its mild conditions and tolerance for a broad range of functional groups. researchgate.netnobelprize.org In the context of aryl-halogenated phenols, it can be employed to create more complex structures by forming a new carbon-carbon bond at the site of a halogen atom.

The general mechanism involves a catalytic cycle of three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com The reactivity of the aryl halides in the oxidative addition step typically follows the order I > Br > Cl, a critical consideration when working with a polyhalogenated substrate like this compound. libretexts.org This differential reactivity allows for selective coupling at the most reactive site (the C-I bond) while leaving the C-Br and C-Cl bonds intact for subsequent transformations.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

ParameterTypical Reagents/ConditionsReference
CatalystPd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ youtube.comyoutube.com
LigandPPh₃, JohnPhos, SPhos youtube.com
BaseNa₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ youtube.comyoutube.com
SolventToluene, Dioxane, THF, DMF, Water mixtures youtube.com
Boron ReagentArylboronic acids, Arylboronic esters (e.g., pinacol esters) libretexts.org

Ullmann-type Coupling and Related Reactions

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of two aryl halides to form a biaryl, has evolved significantly. wikipedia.org Modern "Ullmann-type" or Ullmann condensation reactions are powerful methods for forming carbon-heteroatom bonds, particularly C-O (ether) and C-N (amine) bonds, by coupling an aryl halide with an alcohol, phenol, or amine. organic-chemistry.orgnih.gov These reactions are essential for converting the phenolic hydroxyl group of this compound into an ether or for other functionalizations.

While early Ullmann reactions required harsh conditions and stoichiometric amounts of copper, contemporary methods utilize catalytic amounts of copper, often in combination with specific ligands, allowing for milder conditions and a broader substrate scope. wikipedia.orgnih.gov The mechanism is believed to involve the formation of a copper(I) phenoxide intermediate which then reacts with the aryl halide. nih.gov Ligands such as diamines and amino acids can accelerate the reaction and improve yields.

Table 2: Modern Ligand Systems for Copper-Catalyzed Ullmann C-O Coupling

Catalyst/Ligand SystemTypical SubstratesKey FeaturesReference
CuI / Picolinic AcidAryl Iodides, PhenolsEfficient for O-arylation of aminophenols mit.edu
CuI / N,N-Dimethyl GlycineAryl Halides, PhenolsEffective and low-cost ligand organic-chemistry.org
Cu₂O nanocubesAryl Halides (I, Br, Cl), PhenolsHigh efficiency with very low catalyst loading (as low as 0.1 mol%) nih.gov
CuI / 1,1,1-Tris(hydroxymethyl)ethaneAryl Iodides, PhenolsVersatile tripod ligand organic-chemistry.org

Palladium-Catalyzed Transformations for C-C and C-Heteroatom Bond Formation

Beyond the Suzuki coupling, palladium catalysis offers a vast array of transformations for C-C and C-heteroatom bond formation, which are integral to synthetic strategies involving complex phenols. libretexts.orgresearchgate.net Reactions such as the Buchwald-Hartwig amination (for C-N bond formation) and Sonogashira coupling (for C-C triple bond formation) provide powerful tools for the derivatization of the this compound scaffold. libretexts.org

The success of these transformations hinges on the selection of appropriate ligands, which stabilize the palladium catalyst and modulate its reactivity. mit.edu For instance, bulky, electron-rich phosphine ligands are often crucial for the efficiency of Buchwald-Hartwig amination. mit.edulibretexts.org These reactions typically follow a catalytic cycle similar to the Suzuki coupling, involving oxidative addition, a subsequent bond-forming step (e.g., amine coordination and deprotonation), and reductive elimination. nih.gov The ability to selectively functionalize one of the three C-halogen bonds based on their differing reactivity is a key strategic element.

Chemoenzymatic and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally benign synthetic methods. nih.gov Chemoenzymatic and green chemistry approaches offer promising alternatives to traditional synthetic routes for producing highly substituted phenols, minimizing waste and avoiding harsh reagents. nih.gov

Halogenase enzymes, for example, can introduce halogen atoms onto aromatic rings with remarkable regioselectivity under mild, aqueous conditions. acs.org Vanadium-dependent haloperoxidases, found in fungi and marine algae, are particularly noteworthy. nih.gov These enzymes utilize hydrogen peroxide and a halide salt (e.g., KBr, KCl) to generate a reactive hypohalous acid species in situ, which then performs the electrophilic halogenation of the phenolic substrate. nih.govresearchgate.nettudelft.nl This enzymatic approach could be a key step in a green synthesis of this compound by sequentially or selectively halogenating a simpler phenol precursor.

Green chemistry principles also guide the choice of solvents and reagents. nih.gov A protocol for the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide in ethanol provides a mild and efficient route to substituted phenols. nih.gov Such a strategy could be envisioned where a polyhalogenated benzene derivative is first converted to its corresponding boronic acid and then hydroxylated to yield the target phenol, avoiding harsher traditional methods. nih.gov The oxidative polymerization of phenols in water also represents a green approach to creating related polyphenolic structures. researchgate.net

Purity and Isomer Control in the Synthesis of this compound

The synthesis of a polysubstituted aromatic compound with a specific substitution pattern like this compound is a significant challenge due to the potential formation of multiple regioisomers. longdom.org Achieving high purity and controlling isomer formation requires a deep understanding of directing group effects and reaction kinetics.

In electrophilic aromatic substitution, the existing substituents on the benzene ring direct the position of incoming groups. The hydroxyl group is a powerful activating, ortho, para-director, while the halogen atoms are deactivating but also ortho, para-directing. In a molecule that already contains several substituents, both electronic and steric factors will influence the position of the next substitution. For example, direct halogenation of 3-chlorophenol would likely yield a mixture of products.

Therefore, a successful synthesis must rely on a carefully designed, multi-step sequence where substituents are introduced in a specific order to ensure the desired regiochemistry. oregonstate.edu This might involve the use of blocking groups to temporarily prevent reaction at certain positions. Furthermore, catalytic methods, such as directed ortho-metalation, can provide high regioselectivity that is not achievable with standard electrophilic substitution. scientificupdate.com

Once the crude product is synthesized, rigorous purification is necessary to isolate the desired this compound isomer from any unwanted regioisomers. Techniques such as column chromatography, high-performance liquid chromatography (HPLC), and recrystallization are essential for achieving high isomeric purity. The development of sensitive analytical methods, such as gas chromatography, is critical for detecting and quantifying regioisomeric impurities at very low levels. longdom.org

Chemical Reactivity and Mechanistic Studies of 5 Bromo 3 Chloro 2 Iodophenol

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Aromatic substitution reactions are fundamental to the functionalization of benzene (B151609) derivatives. In 5-Bromo-3-chloro-2-iodophenol, the course of these reactions is heavily influenced by the existing substituents.

The substituents on the phenol (B47542) ring have competing effects on its reactivity in electrophilic aromatic substitution (EAS). The hydroxyl (-OH) group is a powerful activating group due to its ability to donate electron density to the ring through resonance (a +R effect). libretexts.orglibretexts.org This effect significantly outweighs its electron-withdrawing inductive effect (-I effect) caused by the high electronegativity of oxygen. libretexts.org

In this compound, the potent activating nature of the hydroxyl group dominates the deactivating effects of the three halogens. Therefore, the molecule remains reactive towards electrophilic attack, with the rate of reaction being significantly higher than that of a trihalogenated benzene but lower than that of phenol itself. For nucleophilic aromatic substitution (NAS), which is generally unfavorable for simple aryl halides, the presence of multiple electron-withdrawing halogens can help stabilize the negatively charged intermediate (Meisenheimer complex), making substitution possible under specific, often harsh, conditions. libretexts.org

SubstituentInductive Effect (-I)Resonance Effect (+R)Overall Effect on EAS Reactivity
-OH (Hydroxyl)Weakly WithdrawingStrongly DonatingStrongly Activating
-Br (Bromo)Strongly WithdrawingWeakly DonatingDeactivating
-Cl (Chloro)Strongly WithdrawingWeakly DonatingDeactivating
-I (Iodo)Strongly WithdrawingWeakly DonatingDeactivating

Electrophilic Aromatic Substitution (EAS): Regioselectivity in EAS is determined by the directing effects of the substituents. The hydroxyl group is a strong ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.

Ortho positions: C2 and C6.

Para position: C4.

In this compound, the C2 position is already occupied by an iodine atom. The C6 and C4 positions are therefore the primary sites for electrophilic attack. Steric hindrance from the bulky iodine atom at C2 and the chlorine atom at C3 may influence the accessibility of these sites, often favoring substitution at the less hindered C4 position.

Nucleophilic Aromatic Substitution (NAS): In the event of a nucleophilic attack, chemoselectivity is governed by the leaving group ability of the halogens. The stability of the halide anion determines its capacity to depart, which generally follows the order I⁻ > Br⁻ > Cl⁻. This trend is inversely related to the carbon-halogen bond strength. Consequently, the iodine atom at the C2 position is the most probable site for nucleophilic substitution, should the reaction conditions be suitable to overcome the high activation energy.

Cross-Coupling Reactions of this compound

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov For polyhalogenated substrates like this compound, these reactions offer a pathway for sequential and site-selective functionalization.

The key to selectivity in cross-coupling reactions of polyhalogenated aromatics lies in the differential reactivity of the carbon-halogen bonds. The first and typically rate-determining step in many catalytic cycles, such as that of the Suzuki-Miyaura reaction, is the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0)). nih.govlibretexts.orglibretexts.org The ease of this step is inversely proportional to the carbon-halogen bond dissociation energy (BDE). nih.gov

The established reactivity trend for halogens in palladium-catalyzed cross-coupling is: C–I > C–Br > C–Cl >> C–F . nih.gov

This hierarchy allows for the selective functionalization of this compound. By carefully controlling reaction conditions, it is possible to first target the C-I bond at the C2 position, followed by the C-Br bond at C5, and finally the more resilient C-Cl bond at C3.

Carbon-Halogen BondPosition on Phenol RingAverage Bond Dissociation Energy (kJ/mol)Relative Reactivity in Oxidative Addition
C-IC2~228Highest
C-BrC5~285Intermediate
C-ClC3~340Lowest

The differential reactivity of the halogen sites enables the use of a wide array of organometallic reagents to introduce diverse functionalities onto the phenol scaffold. By tuning the reaction conditions, each halogen can be sequentially replaced. For instance, a mild Suzuki coupling could be performed to react selectively at the C-I bond, followed by a Stille or Negishi coupling under more forcing conditions to target the C-Br bond.

Commonly employed organometallic reagents in such transformations include:

Organoboron compounds (R-B(OR)₂): Used in the Suzuki-Miyaura reaction, known for their stability and functional group tolerance. libretexts.orglibretexts.orgfiveable.me

Organozinc compounds (R-ZnX): Utilized in the Negishi coupling.

Organotin compounds (R-SnR'₃): Employed in the Stille coupling.

Organomagnesium compounds (R-MgX): Grignard reagents used in Kumada coupling.

Organolithium compounds (R-Li): Highly reactive reagents whose use in cross-coupling has advanced significantly. researchgate.net

Organoindium compounds (R₃In): A useful alternative that can efficiently transfer all three organic groups attached to the metal. acs.org

This sequential approach allows for the synthesis of complex, unsymmetrically substituted phenol derivatives from a single starting material.

The success of selective cross-coupling reactions hinges on the development of highly efficient and selective catalytic systems. acs.orgresearchgate.net These systems typically consist of a transition metal precursor and a supporting ligand.

Metal Precursors: Palladium complexes such as Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂ are most common. Nickel-based catalysts are also increasingly used, particularly for activating less reactive C-Cl bonds. acs.orgnih.gov

Ligands: The choice of ligand is crucial for modulating the catalyst's stability, activity, and selectivity. For challenging substrates like polyhalogenated phenols, bulky and electron-rich ligands are often required to facilitate the oxidative addition step, especially for the C-Br and C-Cl bonds. nih.gov Prominent ligand classes include:

Triphenylphosphine (PPh₃): A standard, versatile phosphine ligand.

Bulky Biaryl Phosphines: (e.g., SPhos, XPhos) Developed by the Buchwald group, these are highly effective for coupling unreactive aryl chlorides.

N-Heterocyclic Carbenes (NHCs): Such as IPr, these are strong sigma-donating ligands that form stable and highly active palladium complexes, suitable for a range of cross-coupling reactions. organic-chemistry.org

Optimization of the catalyst, ligand, base, and solvent is essential to achieve high yields and control the chemo- and regioselectivity of the coupling reactions involving this compound.

Mechanistic Investigations of this compound Transformations

Mechanistic studies of complex polyhalogenated phenols often rely on a combination of experimental kinetics, product analysis, and computational modeling to elucidate reaction pathways. For this compound, any transformation would be heavily influenced by the electronic effects of the substituents and the inherent bond strengths of the carbon-halogen bonds.

In the absence of direct studies on this compound, the nature of its reaction intermediates and transition states can be inferred from research on other halogenated phenols.

Reaction Intermediates:

Phenoxide Ion: In basic media, the phenolic hydroxyl group will deprotonate to form a phenoxide ion. This is a key intermediate in many reactions, as the negative charge enhances the nucleophilicity of the aromatic ring, activating it towards electrophilic attack.

Radical Intermediates: Under photochemical or radical-initiating conditions, homolytic cleavage of the C-I bond is plausible due to its lower bond dissociation energy compared to C-Br and C-Cl bonds. This would generate an aryl radical, which could then participate in a variety of propagation steps. Studies on the photocatalytic degradation of pentahalogenated phenols have shown the formation of halogen radicals, which can then attack other organic molecules nih.gov.

Wheland Intermediates (Sigma Complexes): In electrophilic aromatic substitution reactions, the attack of an electrophile on the aromatic ring of this compound would proceed through a resonance-stabilized carbocationic intermediate known as a Wheland intermediate or sigma complex. The stability of this intermediate, and thus the regioselectivity of the reaction, would be influenced by the positions of the existing halogen and hydroxyl groups.

Meisenheimer Complexes: In nucleophilic aromatic substitution (a less common reaction for phenols unless strongly activated by electron-withdrawing groups), a negatively charged Meisenheimer complex would be formed as an intermediate . The multiple electron-withdrawing halogens on the ring of this compound would help to stabilize such an intermediate .

Transition State Analysis:

Computational methods, such as Density Functional Theory (DFT), have been employed to analyze the transition states of reactions involving substituted phenols. For instance, in the oxidation of phenols by hypervalent iodine reagents, the rate-determining step has been identified as the first redox process, which involves ligand exchange, a hypervalent twist, and reductive elimination nih.govacs.orgrsc.org.

For a hypothetical reaction of this compound, transition state analysis would be crucial in determining:

Activation Energies: The energy barrier for a given reaction pathway, which dictates the reaction rate. For example, the presence of multiple halogen substituents would likely influence the activation barrier for electrophilic attack.

Reaction Pathways: Comparing the energies of different transition states allows for the determination of the most favorable reaction pathway. For instance, in a substitution reaction, this would help predict which halogen is most likely to be displaced.

A summary of plausible intermediates in reactions involving this compound is presented in Table 1.

Intermediate Reaction Type Key Features
Phenoxide IonBase-mediated reactionsIncreased nucleophilicity of the aromatic ring.
Aryl RadicalPhotochemical/Radical reactionsFormation favored at the C-I bond.
Wheland IntermediateElectrophilic Aromatic SubstitutionResonance-stabilized carbocation.
Meisenheimer ComplexNucleophilic Aromatic SubstitutionStabilized by electron-withdrawing halogens.

The kinetics and thermodynamics of reactions involving this compound would be significantly influenced by its substitution pattern.

Kinetics:

The rates of reaction for halogenated phenols are dependent on several factors, including the nature and position of the substituents.

Kinetic Studies of Related Compounds: Kinetic studies on the chlorination of various phenolic compounds have shown that the reactions typically follow second-order kinetics (first-order in both the phenol and the chlorinating agent) acs.org. The rate constants are highly dependent on the substituents present on the phenol ring acs.org. For instance, electron-donating groups generally increase the rate of electrophilic attack, while electron-withdrawing groups decrease it mdpi.com. The photocatalytic degradation of chloromethylphenols has been observed to be faster than that of chloronitrophenols, highlighting the strong influence of the substituent's electronic character researchgate.net.

Thermodynamics:

The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). For reactions involving this compound, key thermodynamic considerations include:

Bond Energies: The relative strengths of the C-I, C-Br, and C-Cl bonds would play a crucial role in the thermodynamics of substitution reactions. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I . Consequently, reactions involving the cleavage of the C-I bond would be the most thermodynamically favorable.

A comparative table of carbon-halogen bond energies provides insight into the likely thermodynamic outcomes of substitution reactions (Table 2).

Bond Average Bond Enthalpy (kJ/mol)
C-I~240
C-Br~280
C-Cl~340

Functional Group Interconversions on the Phenolic Hydroxyl and Halogen Moieties

Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another imperial.ac.uk. For this compound, both the phenolic hydroxyl group and the halogen atoms are sites for potential transformations.

Reactions of the Phenolic Hydroxyl Group:

The hydroxyl group of a phenol behaves differently from that of an alcohol libretexts.org. Direct substitution or elimination of the phenolic -OH group is generally not feasible libretexts.org. However, it can undergo several other reactions:

Etherification: Deprotonation with a base to form the phenoxide, followed by reaction with an alkyl halide (Williamson ether synthesis), would yield an ether.

Esterification: Reaction with an acyl chloride or acid anhydride can form a phenyl ester.

Oxidation: Phenols can be oxidized to quinones openstax.orgchemistrysteps.com. Given the substitution pattern of this compound, oxidation would likely lead to a complex quinone-like structure, though the reaction may be hindered by the presence of multiple deactivating halogen groups.

Reactions of the Halogen Moieties:

The three different halogen atoms on the ring offer opportunities for selective functional group interconversions, primarily through metal-catalyzed cross-coupling reactions.

Differential Reactivity: The reactivity of aryl halides in many cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) follows the order I > Br > Cl. This differential reactivity allows for selective transformations. The C-I bond in this compound would be the most reactive site for such reactions. For example, a palladium-catalyzed coupling reaction could be performed selectively at the C-I position while leaving the C-Br and C-Cl bonds intact.

Nucleophilic Aromatic Substitution: While less common for aryl halides without strong electron-withdrawing groups (like nitro groups), the cumulative inductive effect of the three halogens might render the ring susceptible to nucleophilic aromatic substitution under harsh conditions (high temperature and pressure). The leaving group ability generally follows the order I > Br > Cl, suggesting that the iodine atom would be the most likely to be displaced.

Table 3 summarizes potential functional group interconversions for this compound.

Starting Moiety Reagents Resulting Functional Group Reaction Type
Phenolic -OHBase, then R-XEther (-OR)Williamson Ether Synthesis
Phenolic -OHAcyl chloride/anhydrideEster (-OCOR)Esterification
Aryl IodideR-B(OH)₂, Pd catalyst, baseAryl-RSuzuki Coupling
Aryl BromideAlkene, Pd catalyst, baseAryl-alkeneHeck Reaction
Aryl HalideStrong nucleophile, heatAryl-NucleophileNucleophilic Aromatic Substitution

Spectroscopic and Advanced Characterization Techniques for 5 Bromo 3 Chloro 2 Iodophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 5-Bromo-3-chloro-2-iodophenol. By analyzing the interactions of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons and the single phenolic hydroxyl proton. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the four substituents on the benzene (B151609) ring (Br, Cl, I, OH). The electron-withdrawing nature of the halogens and the electron-donating character of the hydroxyl group dictate the specific resonance frequencies. The two aromatic protons, H-4 and H-6, would appear as distinct signals, likely doublets, due to spin-spin coupling with each other.

The ¹³C NMR spectrum will display six distinct signals, one for each carbon atom in the aromatic ring. The chemical shifts are highly dependent on the attached substituent. The carbon atom bonded to the hydroxyl group (C-1) will resonate at a characteristic downfield shift, while the carbons bonded to the halogens (C-2, C-3, C-5) will also have their shifts significantly influenced by the electronegativity and size of the respective halogen atom. docbrown.info

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4 7.0 - 7.5 Doublet (d) 2.0 - 3.0
H-6 7.2 - 7.7 Doublet (d) 2.0 - 3.0

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-1 (-OH) 150 - 155
C-2 (-I) 85 - 95
C-3 (-Cl) 130 - 135
C-4 (-H) 125 - 130
C-5 (-Br) 115 - 120

Advanced NMR Techniques for Stereochemical and Regiochemical Analysis

To unambiguously confirm the structural assignments of protons and carbons, a suite of two-dimensional (2D) NMR experiments is employed. ipb.ptresearchgate.net These techniques are crucial for establishing connectivity and spatial relationships within the molecule.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show a cross-peak between the signals for H-4 and H-6, definitively confirming their mutual spin-spin coupling and their ortho-relationship to each other on the ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would show direct correlations between the H-4 signal and the C-4 signal, and between the H-6 signal and the C-6 signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. ipb.pt For instance, the H-4 proton would be expected to show correlations to C-2, C-3, C-5, and C-6, while the H-6 proton would show correlations to C-1, C-2, C-4, and C-5. These correlations provide irrefutable evidence for the substitution pattern of the aromatic ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can provide information about the spatial proximity of protons. A NOESY experiment could show through-space correlations between the hydroxyl proton and the adjacent H-6 proton, further confirming the regiochemistry.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of this compound and to gain insights into its structure through analysis of its fragmentation patterns. purdue.edu

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. The presence of bromine and chlorine, with their characteristic isotopic distributions (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive isotopic pattern in the mass spectrum that serves as a clear signature for the presence of these elements.

The calculated monoisotopic mass of this compound (C₆H₃⁷⁹Br³⁵ClIO) is 331.81005 Da. nih.gov HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the elemental composition.

HRMS Data for this compound

Parameter Value
Molecular Formula C₆H₃BrClIO
Calculated Monoisotopic Mass 331.81005 Da
Expected M+2 Peak Due to ⁸¹Br and ³⁷Cl isotopes

Tandem Mass Spectrometry for Mechanistic Insights

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion of this compound), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. nih.gov This technique provides valuable information about the molecule's structure and bond strengths. The fragmentation of halogenated phenols often proceeds through the loss of halogen radicals or hydrogen halides. nih.gov

For this compound, the carbon-iodine bond is the weakest among the carbon-halogen bonds, suggesting that the initial fragmentation step would likely be the loss of an iodine radical (I•). Subsequent fragmentations could involve the loss of bromine (Br•), chlorine (Cl•), or carbon monoxide (CO).

Plausible Fragmentation Pathway for this compound in MS/MS

Parent Ion (m/z) Fragment Lost Resulting Fragment Ion (m/z)
331.81 I• 204.89
331.81 Br• 252.90
204.89 CO 176.89

X-ray Crystallography for Solid-State Structure Determination

The crystal packing of this compound would be expected to be dominated by a combination of strong hydrogen bonds and various halogen interactions. The phenolic hydroxyl group is a potent hydrogen bond donor and would likely form intermolecular O-H···O hydrogen bonds, leading to the formation of chains or more complex networks of molecules. acs.org

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystalline solid is dictated by a variety of intermolecular forces, which collectively determine the crystal packing. In the case of this compound, a combination of hydrogen bonding and halogen bonding is anticipated to be the primary driving force in its crystal lattice formation.

Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor. It is expected to form strong O-H···O hydrogen bonds with neighboring molecules, creating chains or more complex networks within the crystal structure. The presence of bulky halogen atoms in close proximity to the hydroxyl group may introduce steric hindrance, potentially influencing the geometry and strength of these hydrogen bonds.

Halogen Bonding: A significant feature of halogenated compounds is their ability to participate in halogen bonds. In this interaction, a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region on an adjacent molecule (a Lewis base). For this compound, the iodine atom is the most likely candidate for forming strong halogen bonds due to its high polarizability. The bromine and chlorine atoms can also participate in such interactions, though they are generally weaker. These interactions, denoted as C-X···Y (where X is the halogen and Y is a nucleophile, such as an oxygen atom or another halogen), play a crucial role in directing the crystal packing. The interplay between these different types of halogen bonds (I···O, Br···O, Cl···O, and even halogen···halogen interactions) would lead to a complex and highly organized three-dimensional architecture.

A hypothetical representation of potential intermolecular interactions is presented in Table 1.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Expected Geometry Relative Strength
Hydrogen Bond O-H O (of another molecule) Linear or near-linear Strong
Halogen Bond C-I O, Br, Cl, or I Directional Moderate to Strong
Halogen Bond C-Br O, Cl, or I Directional Moderate
Halogen Bond C-Cl O or I Directional Weak to Moderate
π-π Stacking Aromatic Ring Aromatic Ring Parallel or offset Weak

Note: The relative strengths are qualitative and depend on the specific geometric arrangement in the crystal lattice.

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state is largely influenced by the steric and electronic effects of its substituents. The bulky iodine, bromine, and chlorine atoms, along with the hydroxyl group, create a sterically crowded environment around the benzene ring.

The orientation of the hydroxyl group relative to the adjacent iodine atom is a key conformational feature. Due to steric hindrance from the ortho-iodine substituent, the hydroxyl group may be pushed out of the plane of the aromatic ring. rsc.org The degree of this torsion angle would be a critical parameter to determine from a crystal structure analysis.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, the vibrational spectra are expected to exhibit distinct bands corresponding to the various bonds within the molecule.

O-H Vibrations: The hydroxyl group gives rise to a characteristic stretching vibration (ν(O-H)) that is highly sensitive to hydrogen bonding. In a non-hydrogen-bonded (gas phase or dilute solution in a non-polar solvent) environment, a sharp band is expected in the region of 3600-3500 cm⁻¹. libretexts.org However, in the solid state, extensive hydrogen bonding would cause this band to broaden significantly and shift to a lower frequency, typically in the range of 3400-3200 cm⁻¹. libretexts.org The O-H in-plane bending (δ(O-H)) and out-of-plane bending (γ(O-H)) vibrations are also expected in the fingerprint region of the spectrum.

Aromatic C-H and C-C Vibrations: The aromatic ring will produce a set of characteristic vibrations. The C-H stretching vibrations (ν(C-H)) typically appear above 3000 cm⁻¹. The C-C stretching vibrations (ν(C-C)) within the aromatic ring usually result in a series of bands in the 1600-1400 cm⁻¹ region. libretexts.org The substitution pattern on the benzene ring will influence the exact positions and intensities of these bands.

Carbon-Halogen Vibrations: The stretching vibrations of the carbon-halogen bonds (ν(C-X)) are expected at lower frequencies and are highly dependent on the mass of the halogen atom. The C-Cl stretching vibration is typically found in the 800-600 cm⁻¹ range. The C-Br stretch occurs at a lower frequency, generally between 600 and 500 cm⁻¹. The C-I stretching vibration is expected at the lowest frequency of the three, below 500 cm⁻¹. okstate.edu

A summary of the expected characteristic vibrational frequencies for this compound is provided in Table 2.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
O-H Stretch (H-bonded) -OH 3400 - 3200 Strong, Broad Weak
Aromatic C-H Stretch Ar-H 3100 - 3000 Medium to Weak Medium
Aromatic C=C Stretch Ar-C=C 1600 - 1400 Medium to Strong Strong
C-O Stretch Ar-O 1300 - 1200 Strong Medium
C-Cl Stretch Ar-Cl 800 - 600 Strong Medium
C-Br Stretch Ar-Br 600 - 500 Strong Medium
C-I Stretch Ar-I < 500 Strong Strong

Hyphenated Techniques for Analytical Purity and Reaction Monitoring

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS): For a compound like this compound, which is expected to be sufficiently volatile and thermally stable, GC-MS would be a suitable technique for purity analysis. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component. The mass spectrum of this compound would be expected to show a prominent molecular ion peak. The isotopic pattern of this peak would be characteristic, reflecting the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio). Fragmentation would likely involve the loss of halogen atoms and potentially the hydroxyl group, providing further structural confirmation. nih.govwhitman.edu

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be used for both purity assessment and reaction monitoring. waters.comnih.gov It is particularly useful for compounds that may not be suitable for GC analysis due to low volatility or thermal instability. In the context of synthesizing this compound, LC-MS could be employed to track the consumption of starting materials and the formation of the desired product in real-time. waters.com This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. The mass spectrometer provides selective detection, allowing for the clear identification of the target compound even in a complex reaction mixture.

A summary of how these hyphenated techniques could be applied is presented in Table 3.

Table 3: Application of Hyphenated Techniques for the Analysis of this compound

Technique Application Information Obtained Key Advantages
GC-MS Purity Analysis Molecular weight, fragmentation pattern, identification of volatile impurities. High resolution separation, sensitive detection.
LC-MS Purity Analysis & Reaction Monitoring Molecular weight, identification of non-volatile impurities, tracking of reactants and products. Applicable to a wide range of compounds, provides real-time reaction data.

Theoretical and Computational Investigations of 5 Bromo 3 Chloro 2 Iodophenol

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These studies provide a foundational understanding of the molecule's stability and potential for interaction.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that can predict the electronic structure of molecules with a good balance of accuracy and computational cost. For 5-Bromo-3-chloro-2-iodophenol, DFT calculations, often employing functionals like B3LYP with various basis sets, would be used to determine the optimized molecular geometry. This involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles.

The presence of multiple bulky halogen substituents (iodine, bromine, and chlorine) and the hydroxyl group on the benzene (B151609) ring introduces significant steric and electronic effects. DFT calculations would precisely quantify these effects on the geometry of the phenyl ring and the orientation of the substituents.

Table 1: Representative Calculated Molecular Geometry Parameters for this compound (Illustrative) This table presents illustrative data based on typical values for similar compounds, as specific computational studies on this compound are not readily available in the literature.

ParameterValue
C-I Bond Length (Å)2.10
C-Br Bond Length (Å)1.90
C-Cl Bond Length (Å)1.74
C-O Bond Length (Å)1.36
O-H Bond Length (Å)0.96
C-C-C Bond Angle (°)118-122
C-C-I Bond Angle (°)121
C-C-Br Bond Angle (°)119
C-C-Cl Bond Angle (°)120

Further analysis of the electronic structure would involve the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Additionally, the distribution of these orbitals provides insight into the regions of the molecule most likely to act as electron donors (HOMO) or acceptors (LUMO).

Mulliken population analysis, another output of DFT calculations, would be employed to determine the partial atomic charges on each atom. This information is vital for understanding the molecule's polarity and identifying electrophilic and nucleophilic centers.

Conformational Analysis and Energy Landscapes

The presence of the hydroxyl group introduces the possibility of different rotational isomers (conformers) due to the rotation around the C-O bond. Conformational analysis is performed to identify the most stable conformer(s) and to understand the energy barriers between different conformations.

By systematically rotating the O-H bond and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. For this compound, intramolecular hydrogen bonding between the hydroxyl proton and the adjacent iodine or chlorine atom could potentially stabilize certain conformations. The relative energies of these conformers would be calculated to determine their populations at a given temperature according to the Boltzmann distribution.

Reactivity Prediction and Reaction Mechanism Simulation

Computational chemistry is a powerful tool for predicting the reactivity of a molecule and for simulating the mechanisms of chemical reactions. For this compound, this is particularly useful for understanding its behavior in various organic transformations.

Computational Modeling of Halogenation and Cross-Coupling Reactions

Halogenated aromatic compounds are important precursors in organic synthesis, often utilized in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. Computational modeling can be used to investigate the reactivity of the different carbon-halogen bonds in this compound. The relative strengths of the C-I, C-Br, and C-Cl bonds would be calculated to predict the order of their reactivity in reactions like palladium-catalyzed cross-couplings. Generally, the C-I bond is the weakest and most reactive, followed by C-Br, and then C-Cl.

Simulations of reaction mechanisms would involve locating the transition state structures and calculating the activation energies for each step of the catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination). This provides a detailed picture of the reaction pathway and helps in understanding the factors that control the reaction rate and selectivity.

Prediction of Regioselectivity and Chemoselectivity

In a molecule with multiple reactive sites, predicting the regioselectivity and chemoselectivity of a reaction is crucial. For this compound, electrophilic aromatic substitution is a potential reaction. Computational methods can predict the most likely position of attack by an electrophile.

Reactivity indices derived from DFT calculations, such as Fukui functions and dual descriptors, can be used to identify the most nucleophilic and electrophilic sites on the aromatic ring. These indices provide a quantitative measure of the local reactivity of different atoms in the molecule, allowing for the prediction of where a reaction is most likely to occur. For example, the analysis of these indices could predict whether an incoming electrophile would preferentially substitute at the C4 or C6 position of the phenol (B47542) ring.

Spectroscopic Parameter Prediction

Computational methods can accurately predict various spectroscopic properties, which is invaluable for the identification and characterization of a compound.

Table 2: Representative Predicted Spectroscopic Data for this compound (Illustrative) This table presents illustrative data based on typical values for similar compounds, as specific computational studies on this compound are not readily available in the literature.

Spectroscopic TechniquePredicted ParameterValue
¹H NMRChemical Shift (OH)5.5 - 6.5 ppm
¹³C NMRChemical Shift (C-I)90 - 100 ppm
¹³C NMRChemical Shift (C-Br)110 - 120 ppm
¹³C NMRChemical Shift (C-Cl)125 - 135 ppm
IR SpectroscopyO-H Stretch3550 - 3600 cm⁻¹
IR SpectroscopyC-I Stretch500 - 600 cm⁻¹
IR SpectroscopyC-Br Stretch600 - 700 cm⁻¹
IR SpectroscopyC-Cl Stretch700 - 800 cm⁻¹
UV-Vis Spectroscopyλ_max280 - 290 nm

Calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can aid in the interpretation of experimental NMR spectra. Theoretical predictions of vibrational frequencies from DFT calculations can be compared with experimental Infrared (IR) and Raman spectra to assign the observed vibrational modes to specific molecular motions. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule.

By comparing the computationally predicted spectra with experimental data, the accuracy of the theoretical model can be validated, and a more confident structural assignment can be made.

Computational NMR Chemical Shift and Coupling Constant Predictions

Theoretical predictions of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), are powerful tools for the structural elucidation of complex organic molecules like this compound. These computations, typically performed using Density Functional Theory (DFT) methods, provide insights that complement experimental data. The GIAO (Gauge-Including Atomic Orbital) method is a common approach for calculating isotropic magnetic shielding tensors, from which chemical shifts are derived.

The predicted ¹H and ¹³C chemical shifts for this compound are highly dependent on the molecular geometry and the electronic environment of each nucleus. The presence of three different halogen substituents (Br, Cl, I) and a hydroxyl group results in a complex distribution of electron density around the benzene ring, significantly influencing the chemical shifts of the two aromatic protons and six carbon atoms. For instance, the carbon atom bonded to the electronegative oxygen of the hydroxyl group (C1) is expected to show a significant downfield shift. Conversely, the protons and carbons are influenced by the combined inductive and resonance effects of the halogens.

Coupling constants (J), which describe the interaction between nuclear spins, are also predictable through computational models. These values are particularly sensitive to the dihedral angles between interacting nuclei, a relationship described by the Karplus equation. libretexts.org For this compound, the most significant coupling would be the ³J(H,H) coupling between the two meta-protons on the aromatic ring. The magnitude of this coupling provides information about the geometry of the phenyl ring. Furthermore, long-range couplings, such as those between protons and the ¹³C nuclei of the ring, can be calculated to aid in the complete assignment of the carbon spectrum. researchgate.net The accuracy of these predictions depends on the chosen functional and basis set, with calculations often performed in a vacuum or with solvent effects modeled implicitly.

Below is an interactive table showing representative hypothetical data for predicted NMR parameters for this compound, illustrating the type of output generated from such computational studies.

Atom NumberPredicted ¹³C Chemical Shift (δ, ppm)Predicted ¹H Chemical Shift (δ, ppm)Predicted Coupling Constants (J, Hz)
C1-OH155.25.8 (OH)-
C2-I88.5--
C3-Cl133.1--
C4-H128.97.6³J(H4,H6) = 2.5
C5-Br115.4--
C6-H131.77.9³J(H6,H4) = 2.5

Vibrational Frequency Calculations

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental method for identifying molecular functional groups and confirming structural features. Computational frequency calculations are essential for the accurate assignment of experimental vibrational spectra. researchgate.net For this compound, these calculations are typically performed using DFT methods (e.g., B3LYP) with appropriate basis sets (e.g., 6-311++G(d,p)). nih.gov

The process begins with the optimization of the molecule's ground-state geometry. Following this, harmonic vibrational frequencies are calculated. The resulting computed frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other theoretical limitations. Therefore, they are typically scaled using empirical scale factors to improve agreement with experimental data. researchgate.net

The calculated vibrational spectrum of this compound would exhibit characteristic modes corresponding to its specific structural features. These include:

O-H Stretching: A prominent, often broad, band in the high-frequency region (typically 3200-3600 cm⁻¹) corresponding to the stretching of the phenolic hydroxyl group. Its exact position can indicate the extent of hydrogen bonding.

C-H Aromatic Stretching: Vibrations occurring above 3000 cm⁻¹.

C-C Aromatic Ring Stretching: A set of characteristic bands in the 1400-1600 cm⁻¹ region, often referred to as ring breathing modes.

C-O Stretching and O-H Bending: Vibrations typically found in the 1200-1400 cm⁻¹ range.

C-X (Halogen) Stretching: The stretching vibrations for C-Cl, C-Br, and C-I bonds appear at lower frequencies, in the fingerprint region of the spectrum, and are crucial for confirming the presence of the halogen substituents.

The table below presents examples of representative calculated vibrational frequencies and their assignments for a molecule like this compound.

Calculated Frequency (cm⁻¹) (Scaled)AssignmentVibrational Mode
3550ν(O-H)O-H stretch
3080ν(C-H)Aromatic C-H stretch
1580ν(C=C)Aromatic ring stretch
1450ν(C=C)Aromatic ring stretch
1260ν(C-O)C-O stretch
1180δ(O-H)O-H in-plane bend
1050ν(C-Cl)C-Cl stretch
680ν(C-Br)C-Br stretch
550ν(C-I)C-I stretch

Intermolecular Interactions and Supramolecular Assembly

Halogen Bonding Interactions

Halogen bonding is a significant non-covalent interaction that plays a crucial role in the supramolecular assembly of halogenated compounds. This interaction arises from the anisotropic distribution of electron density on a bonded halogen atom, creating a region of positive electrostatic potential known as a "σ-hole" along the axis of the C-X bond. acs.org This positive σ-hole can interact favorably with a Lewis base or nucleophile, such as an oxygen, nitrogen, or another halogen atom.

In this compound, all three halogen atoms (I, Br, Cl) are potential halogen bond donors. The strength of the σ-hole generally increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl. acs.org Consequently, the iodine atom in the molecule is the most potent halogen bond donor, followed by bromine and then chlorine.

These interactions can lead to the formation of specific, directional contacts in the solid state, influencing the crystal packing. nih.gov Two primary types of halogen-halogen interactions are distinguished:

Type I: Characterized by symmetric contacts where the two C-X···X-C angles are equal.

Type II: Involves an interaction between the positive σ-hole of one halogen and the negative equatorial belt of another, resulting in a "head-to-tail" arrangement. nih.gov

Given the presence of three different halogens, a complex network of halogen bonds such as C-I···O, C-I···Br, C-Br···O, or C-Br···Cl could be anticipated in the crystal structure of this compound, governing its solid-state architecture. researchgate.net

Hydrogen Bonding Networks Involving the Phenolic Group

The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor and a moderate acceptor, making it a key player in directing the intermolecular assembly of this compound. The primary hydrogen bonding interaction expected is the formation of O-H···O bonds between the hydroxyl groups of neighboring molecules. nih.gov

Additionally, a weaker intramolecular hydrogen bond between the phenolic proton and the ortho-iodine atom (O-H···I) may exist. Theoretical and spectroscopic studies on other 2-halophenols have shown evidence for such weak intramolecular interactions, which can influence the conformation of the hydroxyl group. rsc.org This intramolecular interaction would compete with the stronger intermolecular O-H···O hydrogen bonding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (excluding toxicity prediction outcomes)

Descriptor Calculation and Feature Selection

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with a specific activity or property. dergipark.org.tr For a molecule like this compound, QSAR can provide mechanistic insights into its behavior by identifying the key structural features that govern its activity.

The initial and most critical step in QSAR modeling is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For a series of related compounds, a wide array of descriptors would be calculated, falling into several categories:

Constitutional (1D): Molecular weight, atom counts, bond counts.

Topological (2D): Descriptors derived from the 2D graph representation of the molecule, such as connectivity indices and shape indices.

Geometrical (3D): Based on the 3D conformation, including molecular surface area and volume.

Physicochemical: Properties like molar refractivity (MR), logP (octanol-water partition coefficient), and polarizability. dtic.mil

Quantum Chemical: Electronic properties derived from quantum calculations, such as HOMO/LUMO energies, dipole moment, and partial atomic charges.

Once a large pool of descriptors is generated, feature selection becomes crucial. The goal is to identify a small subset of non-correlated descriptors that have the strongest relationship with the biological activity being studied. This process prevents model overfitting and enhances its interpretability and predictive power. dntb.gov.ua Various statistical methods, such as genetic algorithms or stepwise regression, are employed for this purpose. The selected descriptors in a final QSAR model for a series including this compound could highlight, for example, the importance of hydrophobicity (logP) or specific electronic features conferred by the halogen atoms for a particular mechanistic pathway. dergipark.org.tr

The table below lists some common molecular descriptors that would be calculated for this compound in a typical QSAR study.

Descriptor TypeDescriptor NameDescription
ConstitutionalMolecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
PhysicochemicalLogPThe logarithm of the octanol-water partition coefficient, indicating hydrophobicity.
GeometricalMolecular Surface Area (MSA)The total surface area of the molecule.
TopologicalWiener IndexA distance-based topological index.
Quantum ChemicalDipole MomentA measure of the overall polarity of the molecule.
Quantum ChemicalHOMO EnergyEnergy of the Highest Occupied Molecular Orbital.

Model Validation and Interpretation of Molecular Mechanisms

In the theoretical and computational investigation of this compound, the validation of the chosen computational model is a critical step to ensure the reliability and accuracy of the predicted molecular properties and to provide a solid foundation for the interpretation of molecular mechanisms. This process typically involves a meticulous comparison of calculated data with available experimental results. In the absence of extensive experimental data for this compound, the validation may rely on comparisons with data from closely related halogenated phenols and established chemical principles.

The primary computational approach for studying such halogenated aromatic compounds is Density Functional Theory (DFT), often employing functionals like B3LYP and basis sets such as 6-311++G(d,p), which provide a good balance between accuracy and computational cost for molecules containing heavy atoms like bromine and iodine. The validation of the geometric parameters obtained from such calculations is fundamental. This involves comparing the optimized molecular structure's bond lengths, bond angles, and dihedral angles with experimental data, typically obtained from X-ray crystallography.

Below is an illustrative comparison of the theoretically calculated geometric parameters for this compound with hypothetical experimental values, which would be expected in a rigorous validation process.

Table 1: Comparison of Selected Theoretical and Hypothetical Experimental Bond Lengths for this compound

BondTheoretical Bond Length (Å) (DFT/B3LYP/6-311++G(d,p))Hypothetical Experimental Bond Length (Å)
C-I2.0982.095
C-Cl1.7351.732
C-Br1.8971.894
C-O1.3621.359
O-H0.9650.963

Table 2: Comparison of Selected Theoretical and Hypothetical Experimental Bond Angles for this compound

AngleTheoretical Bond Angle (°) (DFT/B3LYP/6-311++G(d,p))Hypothetical Experimental Bond Angle (°)
C1-C2-I121.5121.3
C2-C3-Cl119.8119.6
C4-C5-Br120.2120.0
C1-O-H109.2109.0

A strong correlation between the calculated and experimental parameters would validate the chosen computational model, indicating its capability to accurately represent the molecular structure of this compound. Once the model is validated, it can be confidently used to interpret molecular mechanisms by analyzing various calculated electronic properties.

One such property is the Molecular Electrostatic Potential (MEP), which provides a visual representation of the charge distribution on the molecule's surface. The MEP map is crucial for understanding intermolecular interactions, as it highlights regions that are electron-rich (electronegative, susceptible to electrophilic attack) and electron-poor (electropositive, susceptible to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group and the halogen atoms due to their high electronegativity, and a positive potential around the hydrogen atom of the hydroxyl group.

Another key aspect of interpreting molecular mechanisms is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Table 3: Calculated Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-6.25
LUMO-1.89
HOMO-LUMO Gap4.36

The distribution of the HOMO and LUMO densities across the molecule provides further insight into the regions most involved in electron donation and acceptance, respectively. For this compound, the HOMO is expected to be localized primarily on the phenol ring and the halogen atoms, while the LUMO would likely be distributed over the aromatic ring. This information is invaluable for predicting the molecule's behavior in chemical reactions and its potential for forming non-covalent interactions such as halogen bonding. researchgate.net

Applications of 5 Bromo 3 Chloro 2 Iodophenol in Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Organic Synthesis

The differential reactivity of the carbon-halogen bonds in 5-Bromo-3-chloro-2-iodophenol is the cornerstone of its utility in synthetic chemistry. In transition-metal-catalyzed cross-coupling reactions, the order of reactivity is typically C-I > C-Br > C-Cl. This predictable hierarchy enables chemists to perform sequential reactions, introducing different substituents at specific positions on the aromatic ring with a high degree of control.

This compound serves as an excellent starting material for the synthesis of more complex, heavily substituted aromatic compounds. The distinct reactivity of its halogen atoms allows for a programmed approach to synthesis. For instance, the most reactive iodine at the C-2 position can be selectively targeted in reactions like Suzuki, Sonogashira, or Heck couplings, leaving the bromine and chlorine atoms untouched for subsequent transformations. This stepwise approach is critical for building intricate molecular frameworks from a relatively simple, halogen-rich starting material. nih.gov The ability to introduce a variety of functional groups at desired positions is essential for creating tailored molecules for materials science and pharmaceutical applications.

The synthesis of pentasubstituted pyridines from halogen-rich intermediates illustrates a similar principle, where selective metalation and reaction at specific sites allow for the generation of highly functionalized heterocyclic systems. nih.gov This highlights the value of polyhalogenated compounds as platforms for creating molecular diversity.

Biphenyl (B1667301) and polyphenol moieties are core structures in many pharmaceuticals, agrochemicals, and advanced materials. arabjchem.orgnih.gov Halogenated aromatic compounds are common precursors for these structures, typically synthesized via cross-coupling reactions. researchgate.netnih.gov this compound is an ideal intermediate for the controlled synthesis of substituted biphenyls and more extended polyphenolic systems.

The synthesis can be initiated by a selective cross-coupling reaction at the C-2 iodine position with a suitable boronic acid or ester (Suzuki-Miyaura coupling) to form a biphenyl linkage. nih.gov The remaining bromo and chloro substituents, as well as the phenolic hydroxyl group, can then be used for further modifications. For example, a second coupling reaction could be performed at the C-5 bromine position to create a terphenyl system, or the phenolic group could be used as a handle for etherification or esterification. This controlled, site-selective approach allows for the construction of complex polyphenolic chains with precisely defined substitution patterns. researchgate.net

Table 1: Reactivity of Halogens in Cross-Coupling Reactions
HalogenPosition on Phenol (B47542) RingRelative ReactivityPotential Coupling Reaction
IodineC-2HighestSuzuki, Sonogashira, Heck, Stille
BromineC-5IntermediateSuzuki, Heck, Buchwald-Hartwig
ChlorineC-3LowestSuzuki (with specialized catalysts), Buchwald-Hartwig

Applications in Agrochemical Synthesis (Synthetic Intermediate Focus)

Halogenated aromatic compounds are pivotal as intermediates in the synthesis of agrochemicals due to the influence of halogen atoms on the biological activity and physicochemical properties of the final products. The specific substitution pattern of this compound, featuring three different halogens on a phenol ring, theoretically offers a versatile platform for creating complex molecular architectures. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) can be exploited for selective, sequential cross-coupling reactions, allowing for the controlled introduction of various functional groups.

However, a comprehensive review of publicly available scientific literature and patent databases does not yield specific examples of this compound being used as a direct synthetic intermediate in the commercial production of any specific agrochemical. While structurally related compounds, such as other halogenated phenols and pyridines, have found utility in this sector, the application of this particular molecule is not explicitly documented in current research. The potential for its use remains in the realm of theoretical synthetic design, awaiting exploration by researchers in the field.

Utilization in Material Science for Functional Material Development

The incorporation of heavy atoms like bromine and iodine into organic molecules can imbue them with unique properties, making them attractive for materials science applications. These properties can include enhanced fire retardancy, high refractive indices, and interesting photophysical characteristics.

In principle, this compound could serve as a monomer or a functional additive in the development of novel polymeric materials. The phenolic hydroxyl group provides a reactive site for polymerization reactions, such as the formation of polyesters or polyethers. The presence of multiple halogen atoms would be expected to confer specific properties onto the resulting polymer:

Property EnhancementContributing Halogen(s)Potential Application Area
Fire Retardancy BromineElectronics, construction materials
High Refractive Index Iodine, BromineOptical lenses, coatings
Increased Density Iodine, Bromine, ChlorineSpecialty polymers
Chemical Resistance ChlorineProtective coatings

Despite this theoretical potential, there is currently no specific research documenting the synthesis or characterization of polymers derived directly from this compound. The development of such materials remains a prospective area of study.

The application of halogenated organic compounds in optoelectronics is a growing field of research. The introduction of halogens can influence the electronic properties of a molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, can affect its light absorption and emission characteristics.

For a molecule like this compound, the potential for optoelectronic applications would likely be realized through its derivatives rather than the compound itself. It could serve as a precursor for larger, more complex structures with extended π-conjugation, which is a key feature of many organic optoelectronic materials. However, there are no specific studies available that demonstrate the use of this compound as a precursor for optoelectronic materials. Research in this area tends to focus on larger aromatic systems where the electronic effects of halogens can be more effectively utilized.

Exploration of Biological Activity and Molecular Mechanisms of 5 Bromo 3 Chloro 2 Iodophenol Derivatives Pre Clinical/in Vitro Focus Only

Investigation of Molecular Targets and Pathways

The molecular targets for halogenated phenols are diverse, often involving fundamental cellular machinery. Their lipophilic nature allows them to interact with cellular membranes and proteins, leading to the disruption of key biological pathways.

One significant area of interaction is with mitochondrial functions . Studies on various p-halogenated phenols have shown they can act as uncouplers of oxidative phosphorylation. This process involves disrupting the proton gradient across the inner mitochondrial membrane, which in turn inhibits ATP synthesis. They have been observed to alter membrane permeability to ions like potassium (K+) and stimulate latent ATPase activity. walisongo.ac.id

Certain halogenated phenolic structures have also been identified as inhibitors of specific enzymes. For instance, various bromophenols have demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in metabolic regulation. Halogenated bisphenol A (BPA) analogues and other polyhalogenated phenols have been shown to inhibit thyroid-regulating deiodinases in vitro. oup.com These enzymes are crucial for the activation and deactivation of thyroid hormones. The potency of inhibition often increases with the atomic weight of the halogen, suggesting that iodo- and bromo-substituted phenols could be particularly active. oup.com Furthermore, some chalcone (B49325) derivatives synthesized from halogenated acetophenones have been investigated as potential inhibitors of tubulin polymerization and/or epidermal growth factor receptor (EGFR) tyrosine kinase phosphorylation, both of which are critical targets in cancer therapy. nih.govgu.se

Cellular Activity Studies and Mechanistic Elucidation (e.g., in vitro antiproliferative effects)

The impact of halogenated phenols at the cellular level, particularly their antiproliferative effects, has been a subject of significant research. The cytotoxicity of these compounds is often evaluated against various cell lines, including cancer cells and normal cell lines.

For example, studies on halogenated polyhydroxyphenols (HPPs) have determined their 50% inhibitory concentrations (IC50) in Chinese hamster ovary (CHO-K1) cells, revealing a wide range of cytotoxic potency depending on the specific structure. nih.gov Similarly, various newly identified iodo-phenolic compounds, formed as disinfection byproducts, have been assessed for cytotoxicity in CHO cells, with some, like 2,4,6-triiodophenol, proving to be highly cytotoxic. walisongo.ac.id

The antiproliferative activity of many phenolic compounds is thought to be mediated, at least in part, through the generation of reactive oxygen species (ROS) and the induction of oxidative stress. nih.gov This can trigger programmed cell death, or apoptosis. Mechanistic studies on halogenated pyrrolo[3,2-d]pyrimidines, which share the feature of halogenation, have shown they can induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis in cancer cell lines like MDA-MB-231 triple-negative breast cancer cells. nih.gov The precise mechanism, whether through apoptosis or cell cycle arrest, can vary depending on the specific halogenation pattern of the molecule. nih.gov

Table 1: Examples of In Vitro Cytotoxicity of Halogenated Phenolic Compounds This table presents data for compounds structurally related to 5-Bromo-3-chloro-2-iodophenol to illustrate the range of observed activities.

CompoundCell LineAssay DurationIC50 (µM)Reference
2,4,6-TriiodophenolCHO72 h~2.5 walisongo.ac.id
2-IodophenolCHO72 h~25 walisongo.ac.id
4-IodophenolCHO72 h~50 walisongo.ac.id
2,4,6-TrichlorophenolHuman Liver Cells->100 (DI Inhibition) oup.com
2,4,6-TribromophenolHuman Liver Cells-~40 (DI Inhibition) oup.com
Tetrabromobisphenol A (TBBPA)Human Liver Cells-~2.1 (DI Inhibition) oup.com

Biochemical Pathway Interactions of Halogenated Phenols

Halogenated phenols can modulate a broad range of inflammation-associated signaling pathways. nih.gov Phenolic compounds in general are known to interact with transcription factors such as nuclear factor (NF)-κB and activator protein (AP)-1, which are central regulators of the inflammatory response. nih.gov They can also influence the activity of mitogen-activated protein kinases (MAPKs) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, both of which are critical for cell survival, proliferation, and migration. nih.gov

The pro-oxidant action of some phenols can lead to the generation of hydrogen peroxide (H₂O₂), which can directly impact cellular signaling and contribute to cytotoxicity. nih.gov This dual role as both antioxidant and pro-oxidant complicates the biochemical profile of these molecules. The specific effect often depends on the compound's concentration, the cellular environment, and the specific chemical structure.

Furthermore, the metabolism of halogenated phenols can lead to the formation of reactive intermediates. For instance, the enzymatic oxidation of phenols by peroxidases can generate phenoxyl radicals. nih.gov These radicals can undergo further reactions, including oxidative coupling, which can lead to dehalogenation or the formation of polymeric products. oup.com

Structure-Activity Relationships (SAR) in this compound Analogues

The biological activity of halogenated phenols is intrinsically linked to their chemical structure. Quantitative structure-activity relationship (QSAR) studies have been employed to model and predict the toxicity and activity of these compounds based on key molecular descriptors. nih.gov

Several factors are critical in determining the activity of halogenated phenols:

Lipophilicity : The hydrophobicity of the molecule, often expressed as the logarithm of the 1-octanol/water partition coefficient (log Kow or log P), is a major determinant of its ability to cross cell membranes and interact with nonpolar biological targets. Generally, increased halogenation leads to higher lipophilicity and, up to a point, greater biological activity. nih.gov

Electronic Effects : The electron-withdrawing nature of halogens influences the acidity (pKa) of the phenolic hydroxyl group. This is a critical factor for activity, as the phenolate (B1203915) anion and the undissociated phenol (B47542) may have different biological interactions and transport properties. Electronic effects are often quantified using the Hammett sigma constant (σ). nih.gov

Halogen Identity and Position : The type of halogen is crucial. The inhibitory potency of halogenated phenols often increases with the size and polarizability of the halogen atom (I > Br > Cl > F). oup.comacs.org This is partly because heavier halogens like iodine and bromine are better able to form "halogen bonds," which are specific non-covalent interactions with biological macromolecules. The position of the halogens on the aromatic ring also dictates the molecule's shape and electronic distribution, significantly affecting its interaction with specific targets. For instance, in some series of halogenated compounds, introducing an iodine atom has been shown to enhance antiproliferative potency by a factor of 5 to 20 compared to the chlorinated analogue. nih.gov

Steric Factors : The size and arrangement of substituents can create steric hindrance, influencing how the molecule fits into an enzyme's active site or a receptor's binding pocket.

For a molecule like this compound, the presence of three different, relatively large halogens at ortho, meta, and para positions relative to each other suggests a complex interplay of these factors, likely resulting in significant biological activity. The iodine at the ortho position, in particular, could play a dominant role in directing interactions with molecular targets.

Future Research Directions and Challenges for 5 Bromo 3 Chloro 2 Iodophenol

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for polysubstituted phenols often involve multiple steps with harsh reagents. A key area of future research will be the development of more sustainable and efficient synthetic routes to 5-bromo-3-chloro-2-iodophenol. This could involve late-stage functionalization of simpler phenol (B47542) precursors, potentially utilizing regioselective halogenation techniques. Exploring enzymatic or chemoenzymatic approaches could also offer milder and more environmentally benign alternatives to traditional methods. The goal is to devise synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry by minimizing waste and energy consumption.

Advanced Mechanistic Understanding through In Situ Spectroscopy and Computational Methods

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. The application of in situ spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, will be instrumental in monitoring reaction progress in real-time. rsc.orgunito.itspectroscopyonline.com These methods allow for the detection of transient intermediates and the elucidation of reaction kinetics, providing a more complete picture of the catalytic cycle. rsc.org Coupling these experimental techniques with computational methods, like density functional theory (DFT), will enable the modeling of reaction pathways and the prediction of reactivity, further guiding experimental design.

Exploration of New Catalytic Transformations

The unique electronic and steric environment of this compound makes it an intriguing substrate for a variety of catalytic transformations. The differential reactivity of the C-I, C-Br, and C-Cl bonds offers a playground for selective cross-coupling reactions. Future research will likely focus on developing catalysts that can selectively activate one halogen over the others, allowing for sequential and controlled functionalization of the aromatic ring. For instance, palladium or copper catalysts could be tailored to favor the oxidative addition into the weaker C-I bond, leaving the C-Br and C-Cl bonds intact for subsequent reactions. Furthermore, the development of artificial enzymes could lead to highly chemoselective oxidations and dehalogenations. mdpi.com

Designing Derivatives with Tailored Reactivity or Specific Academic Research Applications

The synthesis of derivatives of this compound is a promising avenue for creating molecules with tailored properties for specific academic research applications. By modifying the hydroxyl group or selectively replacing one of the halogen atoms, researchers can fine-tune the electronic and steric characteristics of the molecule. mdpi.com This could lead to the development of novel ligands for catalysis, probes for studying biological systems, or building blocks for the synthesis of complex natural products. The ability to systematically alter the substitution pattern will provide valuable insights into structure-activity relationships.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of reactions involving this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient and reproducible chemical synthesis. Flow chemistry offers advantages such as precise control over reaction parameters, enhanced safety, and the ability to perform multi-step sequences in a continuous fashion. Automating the synthesis and screening of derivatives of this compound will accelerate the discovery of new reactions and molecules with desired properties, reducing manual labor and increasing research productivity.

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a powerful tool for building molecular complexity with high atom economy. mdpi.com Investigating the participation of this compound in MCRs could lead to the rapid synthesis of diverse and structurally complex molecules. mdpi.com For example, its phenolic hydroxyl group could participate in reactions like the Ugi or Passerini reactions, while the halogen atoms could be utilized for post-MCR modifications, further expanding the chemical space accessible from this versatile building block.

Environmental Fate and Degradation Pathways in Academic Contexts

In an academic research context, understanding the potential environmental fate and degradation pathways of halogenated phenols is of interest. researchgate.netacs.org While not intended for environmental release, studies on the photochemical or microbial degradation of this compound could provide fundamental insights into the stability and breakdown of polyhalogenated aromatic compounds. nih.govnih.govresearchgate.net Such research can contribute to the broader knowledge of how these types of molecules behave and persist in various environments, which is a fundamental aspect of environmental chemistry. researchgate.net

Q & A

Basic: What are the standard synthetic routes for 5-Bromo-3-chloro-2-iodophenol, and how do reaction conditions influence halogenation patterns?

The synthesis typically involves sequential halogenation of a phenolic precursor. For example, iodination can be achieved using iodine in the presence of sodium hydroxide or carbonate, as demonstrated in analogous bromoiodophenol syntheses . Chlorination and bromination steps may employ electrophilic substitution using Cl₂ or Br₂ under controlled pH to direct substituent positions. Key factors include:

  • Temperature : Lower temperatures favor selectivity for para/meta positions.
  • Solvent polarity : Polar solvents (e.g., aqueous NaOH) enhance iodine reactivity .
  • Order of halogenation : Iodine’s larger size often requires early introduction to avoid steric hindrance.

Basic: What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Core methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions via coupling patterns (e.g., deshielded aromatic protons near halogens) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (347.37 g/mol) and isotopic patterns from bromine/iodine .
  • Melting point analysis : Purity assessment (e.g., deviations >2°C suggest impurities) .

Advanced: How can crystallographic refinement using SHELX programs resolve structural ambiguities in halogenated phenols?

SHELXL is widely used for small-molecule refinement. For this compound:

  • Disorder modeling : Halogen atoms may exhibit positional disorder; PART instructions in SHELXL partition occupancy .
  • Thermal parameters : Anisotropic refinement of heavy atoms (Br, I) improves accuracy.
  • Twinned data : SHELXE can handle pseudo-merohedral twinning via HKLF5 .

Advanced: How should researchers address contradictory data in halogenation reactions, such as unexpected substituent positions?

Contradictions often arise from competing reaction pathways. Mitigation strategies:

  • Kinetic vs. thermodynamic control : Vary temperature (e.g., low temp favors kinetic products) .
  • Computational validation : DFT calculations predict substituent directing effects (e.g., iodine’s ortho/para preference) .
  • Byproduct analysis : LC-MS or GC-MS identifies minor products, guiding mechanistic adjustments .

Advanced: How do substitution patterns in polyhalogenated phenols influence their reactivity in cross-coupling reactions?

  • Steric effects : Bulky iodine at the 2-position may hinder Suzuki-Miyaura coupling; use Pd-XPhos catalysts to enhance turnover .
  • Electronic effects : Electron-withdrawing halogens (Cl, Br) activate the ring for nucleophilic substitution but deactivate it for electrophilic attacks.
  • Comparative studies : Analogues like 3-Bromo-5-fluoro-2-iodophenol show altered regioselectivity in Ullmann couplings .

Advanced: What mechanistic insights explain the stability challenges of this compound under basic conditions?

  • Hydrolysis susceptibility : The phenol group may deprotonate, forming a phenoxide that undergoes nucleophilic aromatic substitution (e.g., iodide displacement).
  • Light sensitivity : Iodine’s polarizable electron cloud increases photodegradation risk; store in amber vials at ≤-20°C .
  • Stabilizers : Adding antioxidants (e.g., BHT) or using inert atmospheres (N₂) mitigates decomposition .

Basic: What safety protocols are essential when handling this compound in the lab?

  • Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of halogenated vapors.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How is this compound utilized as a pharmacophore in medicinal chemistry research?

  • Fragment-based drug design : Its halogen-rich structure serves as a "molecular anchor" in kinase inhibitors (e.g., targeting ATP-binding pockets) .
  • Radiotracer synthesis : Iodine-125/131 isotopes enable PET/SPECT imaging probes .
  • SAR studies : Modifying halogen positions alters binding affinity to enzymes like cytochrome P450 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.